molecular formula C8H9BrN2O B8771771 2-bromo-5-(1-ethoxyethenyl)pyrazine

2-bromo-5-(1-ethoxyethenyl)pyrazine

Cat. No.: B8771771
M. Wt: 229.07 g/mol
InChI Key: DZKBZQCQQHMQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-(1-ethoxyethenyl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and an ethoxyvinyl group at the fifth position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(1-ethoxyethenyl)pyrazine can be achieved through several synthetic routes. One common method involves the bromination of 5-(1-ethoxyvinyl)pyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Another approach involves the Suzuki-Miyaura coupling reaction, where 5-(1-ethoxyvinyl)pyrazine is coupled with a brominated pyrazine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(1-ethoxyethenyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-bromo-5-(1-ethoxyethyl)pyrazine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).

Major Products

    Substitution: Various substituted pyrazine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 2-Bromo-5-(1-ethoxyethyl)pyrazine.

Scientific Research Applications

2-bromo-5-(1-ethoxyethenyl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-(1-ethoxyethenyl)pyrazine involves its interaction with specific molecular targets and pathways The bromine atom and ethoxyvinyl group contribute to its reactivity and ability to form covalent bonds with target molecules This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects

Comparison with Similar Compounds

2-bromo-5-(1-ethoxyethenyl)pyrazine can be compared with other similar compounds, such as:

    2-Bromo-5-methylpyrazine: Similar in structure but with a methyl group instead of an ethoxyvinyl group. It may exhibit different reactivity and biological activities.

    5-Bromo-2-ethoxyvinylpyrazine: Similar in structure but with the bromine and ethoxyvinyl groups at different positions. This positional isomer may have distinct chemical and biological properties.

    2-Chloro-5-(1-ethoxyvinyl)pyrazine: Similar in structure but with a chlorine atom instead of a bromine atom. The presence of chlorine may alter its reactivity and interactions with target molecules.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-5-(1-ethoxyethenyl)pyrazine

InChI

InChI=1S/C8H9BrN2O/c1-3-12-6(2)7-4-11-8(9)5-10-7/h4-5H,2-3H2,1H3

InChI Key

DZKBZQCQQHMQSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromopyrazine (1 g, 4.20 mmol) in DMF was added 1-ethoxyvinyltri-n-butyltin (1.420 mL, 4.20 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.148 g, 0.210 mmol). The reaction mixture was heated at 100° C. for 4 hrs. The reaction mixture was diluted with EtOAc and aq. KF. The two phase mixture was stirred for 20 min at rt before being filtered through diatomaceous earth (Celite®). The filtrate was washed with sat. NaHCO3, sat. NaCl, dried over anhydrous Na2SO4, concentrated. The crude product was purified by silica gel chromatography (0-100% EtOAc in hexane) to yield 2-bromo-5-(1-ethoxyvinyl)pyrazine (0.65 g). LC/MS (Cond. N-1): [M+H]+ 229.05, RT=3.799 min.
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